molecular formula C19H15N3O4S B11461658 3,4-dimethoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

3,4-dimethoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

Cat. No.: B11461658
M. Wt: 381.4 g/mol
InChI Key: KCYYCAXDYIUYJI-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrimido[2,1-b][1,3]benzothiazole core, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethoxybenzoyl chloride with 2-aminobenzothiazole, followed by cyclization and oxidation reactions to form the pyrimido[2,1-b][1,3]benzothiazole core. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the yield and purity of the final product. Additionally, industrial production may involve the use of more cost-effective reagents and solvents to reduce the overall production costs.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve the use of halogenating agents, nucleophiles, and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may lead to the formation of quinone derivatives, while reduction can produce amine derivatives

Scientific Research Applications

3,4-dimethoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide
  • 4-imino-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole-2-one
  • N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide

Uniqueness

3,4-dimethoxy-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is unique due to its specific structure, which includes a pyrimido[2,1-b][1,3]benzothiazole core. This structure imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the dimethoxy and benzamide groups further enhances its potential for various applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C19H15N3O4S

Molecular Weight

381.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

InChI

InChI=1S/C19H15N3O4S/c1-25-14-8-7-11(9-15(14)26-2)17(23)21-12-10-20-19-22(18(12)24)13-5-3-4-6-16(13)27-19/h3-10H,1-2H3,(H,21,23)

InChI Key

KCYYCAXDYIUYJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CN=C3N(C2=O)C4=CC=CC=C4S3)OC

Origin of Product

United States

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